2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
Overview
Description
FR181157 is a synthetic organic compound that acts as a prostacyclin receptor agonist It was initially developed by Fujisawa Pharmaceutical Co, Ltd
Scientific Research Applications
FR181157 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the prostacyclin receptor and its signaling pathways. Researchers use FR181157 to investigate the structure-activity relationships of prostacyclin receptor agonists.
Biology: FR181157 is used in biological studies to understand the role of prostacyclin in various physiological processes, such as vasodilation and platelet aggregation.
Medicine: The compound is studied for its potential therapeutic applications in cardiovascular diseases, where prostacyclin’s vasodilatory and anti-aggregative properties are beneficial.
Industry: FR181157 is used in the development of new drugs targeting the prostacyclin receptor. .
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) . In this context, the compound would interact with both the antibody and the drug component of the ADC.
Mode of Action
As a linker in ADCs, 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate facilitates the attachment of a cytotoxic drug to an antibody . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has reached its target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular drug that it is helping to deliver. As a component of an ADC, its role is to guide the drug to the target cells and then release it .
Pharmacokinetics
As a linker in an adc, it would be expected to remain stable until the adc reaches the target cells, at which point the linker would be cleaved to release the drug .
Result of Action
The result of the action of this compound is the delivery of a cytotoxic drug to target cells via an ADC . The specific molecular and cellular effects would depend on the drug being delivered.
Preparation Methods
The synthesis of FR181157 involves a stereoselective synthetic route. One of the key steps in the synthesis is the formation of the prostacyclin mimetic structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial production methods for FR181157 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This may include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production .
Chemical Reactions Analysis
FR181157 undergoes various chemical reactions, including:
Oxidation: FR181157 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of FR181157 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group in FR181157 with another. These reactions can be facilitated by using appropriate reagents and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Comparison with Similar Compounds
FR181157 is unique among prostacyclin receptor agonists due to its high binding affinity and selectivity for the prostacyclin receptor. Similar compounds include:
Iloprost: A synthetic analog of prostacyclin with similar vasodilatory and anti-aggregative properties.
Treprostinil: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Beraprost: An orally active prostacyclin analog with similar pharmacological effects.
Compared to these compounds, FR181157 has shown particularly good pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYZXLBKBUOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910300 | |
Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107348-47-0 | |
Record name | N-Succinimidyl-3-(2-pyridyldithio)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.